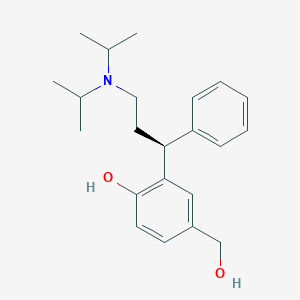

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol has been explored in various studies. For instance, Shetty and Nelson (1988) described the asymmetric synthesis of a related compound, focusing on the metabolic product stereoselectivity and benzylic hydroxylation (Shetty & Nelson, 1988). Additionally, Ulaş (2021) investigated the synthesis of a new alkylaminophenol compound using the Petasis reaction and provided insights into the structural analysis using various spectroscopic methods (Ulaş, 2021).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using various techniques. The study by Ulaş (2021) involved FTIR, 1H, 13C NMR, and UV-Vis spectrometry, complemented by computational spectral studies, to analyze the structural properties of an alkylaminophenol molecule (Ulaş, 2021).

Chemical Reactions and Properties

Research on the chemical reactions and properties of related compounds includes studies on phenoxy imino compounds. Wang et al. (2003) synthesized new phenoxy imino compounds and analyzed their molecular structures, revealing insights into the chemical reactivity and interactions of such compounds (Wang, Sun, Zhang, & He, 2003).

Physical Properties Analysis

The physical properties of compounds similar to (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol are also of interest. Raghu et al. (2008) characterized novel polyurethanes based on a related compound, providing data on UV-vis, fluorescence, FT-IR, 1H-NMR, 13C-NMR, differential scanning calorimetry, thermogravimetry, and X-ray diffraction, offering a comprehensive view of the physical properties (Raghu, Jeong, Kim, Lee, Cho, & Sirsalmath, 2008).

Chemical Properties Analysis

The chemical properties of structurally similar compounds have been explored through various studies. For instance, Xu et al. (2010) discussed the synthesis of 2-(phenylthio)phenols, providing insights into the chemical properties and reaction mechanisms of these compounds (Xu, Wan, Mao, & Pan, 2010).

Scientific Research Applications

-

Food & Function

- Phenolic compounds are natural bioactive molecules found mainly in plant tissues that have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities .

- These compounds have a large potential applicability in industry, but there are some issues that need to be solved, such as improving bioavailability, developing sustainable technologies of extraction and refinement, and increasing stability .

-

Catalysis Science & Technology

- Hydrogenation of phenol is an important strategy to produce cyclohexane or cyclohexanol, both of which are raw materials for the synthesis of nylon-6 and nylon-66 .

- A novel method for the selective hydrogenation of phenol to cyclohexane or cyclohexanol over a bifunctional Pd/NaY catalyst by regulating the solvent polarity has been reported .

-

Chemical Industry

- Hydrogenation of phenol is an important strategy to produce cyclohexane or cyclohexanol as both of them are raw materials for the synthesis of nylon-6 and nylon-66 .

- A novel method for the selective hydrogenation of phenol to cyclohexane or cyclohexanol over a bifunctional Pd/NaY catalyst by regulating the solvent polarity has been reported .

-

Synthetic Chemistry

- An efficient reductive amination of phenol with ammonia or amines is demonstrated, for the first time without the need for rare and expensive noble metals and without using any additives .

- Various supported Ni catalysts were screened and the influence of the key parameters, including the acid–base properties of the supporting material, was elucidated .

- Environmental Science

- Phenolic compounds are often found in wastewater due to their widespread use in industrial processes .

- They are considered pollutants due to their toxicity and persistence in the environment . Therefore, the development of efficient methods for their removal from wastewater is a significant area of research .

properties

IUPAC Name |

2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXZAXCGJSBGDW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

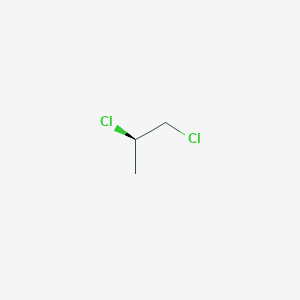

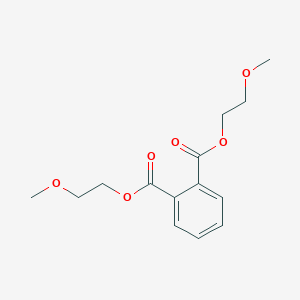

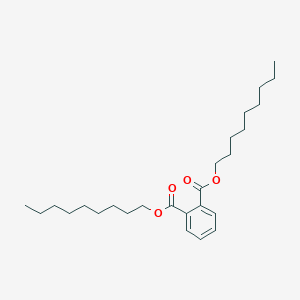

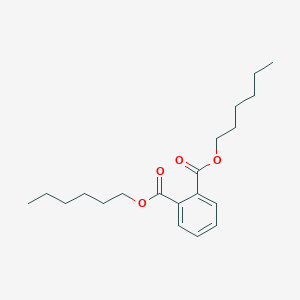

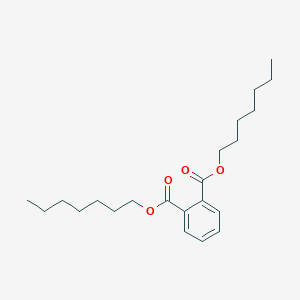

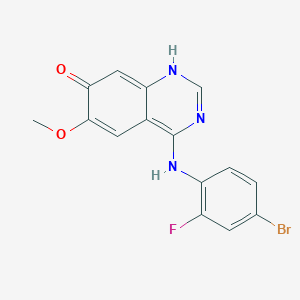

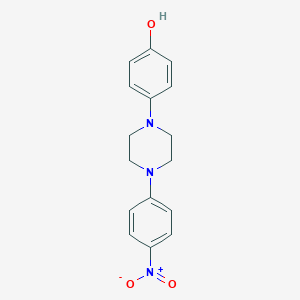

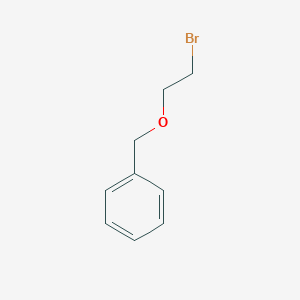

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.